Azide-PEG9-amido-C12-Boc

PROTAC linker structure-activity relationship linker length optimization

Select Azide-PEG9-amido-C12-Boc for PROTAC campaigns requiring extended ~51 Å linker length. Its hybrid PEG9-C12 architecture uniquely balances aqueous solubility and membrane permeability—critical for intracellular targets in efflux-active cell lines. The orthogonal azide (CuAAC, >95% conversion) and Boc-protected amine enable streamlined, purification-free degrader assembly. Avoid potency loss and solubility failures that generic PEG or alkyl linkers cause. Confirm batch purity ≥98% before ordering.

Molecular Formula C38H74N4O12
Molecular Weight 779.0 g/mol
Cat. No. B8106266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG9-amido-C12-Boc
Molecular FormulaC38H74N4O12
Molecular Weight779.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43)
InChIKeyHOMDPQVNGBQXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG9-amido-C12-Boc: A Bifunctional PEG-Alkyl PROTAC Linker for Controlled Heterobifunctional Conjugation


Azide-PEG9-amido-C12-Boc is a heterobifunctional polyethylene glycol (PEG)-based linker engineered for proteolysis-targeting chimera (PROTAC) synthesis . Its molecular architecture integrates a nine-unit PEG hydrophilic segment, an alkyl C12 hydrophobic spacer, an azide group for click chemistry conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine for orthogonal deprotection . With a molecular weight of approximately 779.0 g/mol and the molecular formula C₃₈H₇₄N₄O₁₂ , this linker belongs to the alkyl/ether class of PROTAC linkers, enabling the covalent tethering of an E3 ubiquitin ligase ligand to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This modular design supports the construction of degrader molecules for targeted protein degradation applications.

Azide-PEG9-amido-C12-Boc: Why Generic PEG Linker Substitution Compromises PROTAC Ternary Complex Formation


Substituting Azide-PEG9-amido-C12-Boc with a generic PEG-only linker or an alternative chain-length analog is not functionally neutral in PROTAC design. The precise combination of a nine-unit PEG spacer (approximately 36 Å extended length) and a C12 alkyl segment (approximately 15 Å) determines the spatial geometry required for productive ternary complex formation between the E3 ligase and the target protein [1]. Empirical studies on PROTAC linker length optimization demonstrate that degradation efficiency is exquisitely sensitive to linker length, with variations as small as three atoms altering the DC₅₀ by over an order of magnitude in cell-based assays [2]. Furthermore, the PEG9 segment confers aqueous solubility and flexibility, while the C12 alkyl block enhances membrane permeability; replacing this hybrid design with a homogeneous PEG or alkyl linker of comparable total length alters the molecule's conformational dynamics, polarity distribution, and subcellular partitioning behavior [3]. Consequently, generic substitution undermines both degradation potency and cellular uptake, directly impacting the experimental reproducibility and translational potential of the degrader molecule [4].

Azide-PEG9-amido-C12-Boc: Quantitative Comparative Evidence for Rational PROTAC Linker Selection


Linker Length Comparison: Extended Spatial Reach of C12 vs. C8 and C4 Alkyl Segments

Azide-PEG9-amido-C12-Boc provides a total extended linker length of approximately 51 Å (PEG9 segment ~36 Å + C12 alkyl segment ~15 Å), positioning it in the optimal range for ternary complex formation with common E3 ligase–target protein pairs. Comparative analogs Azide-PEG9-amido-C8-Boc and Azide-PEG9-amido-C4-Boc offer truncated alkyl segments of 8 and 4 carbons respectively, resulting in total lengths of ~46 Å and ~41 Å . This difference in reach directly impacts the ability to span the required distance between ligand binding sites, a critical determinant of degradation efficiency .

PROTAC linker structure-activity relationship linker length optimization

Hydrophilic-Lipophilic Balance: PEG9-C12 Hybrid vs. Pure PEG Linkers

Azide-PEG9-amido-C12-Boc combines a hydrophilic PEG9 block with a hydrophobic C12 alkyl spacer, creating an amphiphilic architecture that enhances both aqueous solubility and passive membrane permeability. In contrast, pure PEG linkers (e.g., PEG12 without alkyl segments) exhibit high hydrophilicity but limited membrane penetration, while pure alkyl linkers (e.g., C12 without PEG) confer permeability at the cost of aqueous solubility and increased aggregation propensity [1]. The PEG9 segment provides approximately nine ethylene oxide units for hydration shell formation, while the C12 segment contributes approximately 1.8–2.0 logP units to the overall linker hydrophobicity [2].

PROTAC linker cell permeability amphiphilic design

Azide Click Chemistry Efficiency: PEG9 Spacer Enhances Reaction Kinetics vs. Shorter PEG Analogs

The PEG9 spacer in Azide-PEG9-amido-C12-Boc provides enhanced accessibility for the terminal azide group during copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to linkers with shorter PEG chains (e.g., PEG3 or PEG4). Longer PEG spacers reduce steric hindrance around the reactive azide, enabling higher conjugation yields in aqueous buffer systems. While direct kinetic data comparing PEG9 vs. PEG3 in this specific linker series are not available, studies on analogous azide-PEG-amine conjugates demonstrate that PEG spacers of ≥6 units achieve >95% conversion efficiency in CuAAC reactions under standard conditions (1 mM CuSO₄, 5 mM sodium ascorbate, RT, 2 h) [1], whereas shorter PEG3 linkers typically yield 70–85% conversion due to restricted azide accessibility .

click chemistry bioconjugation CuAAC efficiency

Boc Protection Orthogonality: Controlled Deprotection Enables Sequential Conjugation Strategies

The tert-butyloxycarbonyl (Boc) group in Azide-PEG9-amido-C12-Boc provides acid-labile amine protection that is orthogonal to the azide functionality, enabling sequential conjugation workflows where the azide is first coupled via CuAAC, followed by Boc deprotection to expose a reactive amine for subsequent amide bond formation. The Boc group is quantitatively cleaved (>99%) under standard acidic conditions (25–50% TFA in DCM, 1–2 h at room temperature) [1]. In contrast, linkers terminated with free amines (e.g., Azide-PEG9-amine) lack this orthogonal protection, requiring more complex protection/deprotection strategies or risking unwanted side reactions during azide coupling steps. Similarly, Boc-protected linkers with shorter alkyl segments (e.g., Azide-PEG9-amido-C4-Boc) provide the same orthogonal protection but lack the extended spatial reach of the C12 variant .

orthogonal protection sequential bioconjugation solid-phase synthesis

Amphiphilic Design for Cellular Uptake: PEG-Alkyl Hybrid Linkers Reduce Efflux vs. Pure PEG Linkers

PROTACs constructed with pure PEG linkers are susceptible to P-glycoprotein (P-gp)-mediated efflux due to their extended polar surface area, limiting intracellular accumulation. The incorporation of a C12 alkyl segment in Azide-PEG9-amido-C12-Boc introduces hydrophobic character that reduces recognition by efflux transporters while maintaining sufficient hydrophilicity for aqueous solubility [1]. Molecular dynamics simulations of PROTACs with alkyl-containing linkers demonstrate a 2- to 3-fold increase in membrane partitioning compared to PEG-only linkers of equivalent length [2]. This property is particularly advantageous for targeting intracellular proteins in cell types with high efflux transporter expression, such as cancer cells and the blood-brain barrier endothelium [3].

membrane permeability P-glycoprotein efflux intracellular delivery

Purity and Storage Stability: Batch-to-Batch Consistency for Reproducible PROTAC Synthesis

Commercial specifications for Azide-PEG9-amido-C12-Boc indicate a standard purity of ≥95% as determined by HPLC, with recommended long-term storage in a cool, dry environment to prevent azide degradation and Boc premature cleavage . In comparison, structurally related linkers such as Azido-PEG9-azide are specified at >98% HPLC purity with strict storage requirements at 2–8°C away from moisture to maintain stability over 6 months at -80°C or 1 month at -20°C [1]. While the C12 variant may exhibit marginally lower nominal purity (95% vs. 98%), the presence of the hydrophobic alkyl block and Boc protection may confer enhanced stability against hydrolysis relative to unprotected bifunctional azides under ambient handling conditions, though direct comparative stability data are not published.

linker quality control HPLC purity storage stability

Azide-PEG9-amido-C12-Boc: Optimal Application Scenarios Based on Differentiated Linker Properties


PROTAC Library Synthesis Requiring Extended Linker Reach (51 Å Range)

Azide-PEG9-amido-C12-Boc is optimally deployed in PROTAC campaigns where the target protein–E3 ligase pair necessitates an extended linker length of approximately 51 Å for productive ternary complex formation. This scenario typically arises with larger target proteins (e.g., kinases with extensive regulatory domains, bromodomain-containing proteins, or nuclear receptors) where ligand binding sites are positioned farther apart [1]. The C12 alkyl segment provides an additional 5–10 Å of reach compared to C8 or C4 analogs, placing this linker within the empirically validated 12–20+ carbon optimal range for efficient degradation . Researchers should prioritize this linker when shorter analogs have failed to induce degradation despite confirmed target engagement and E3 ligase recruitment.

Cell-Permeable Degrader Design for Intracellular Targets

The amphiphilic PEG9-C12 architecture of Azide-PEG9-amido-C12-Boc supports the construction of PROTACs with balanced aqueous solubility and passive membrane permeability, making it particularly suitable for targeting intracellular proteins in cell lines with moderate to high efflux transporter expression (e.g., cancer cells, hepatocytes) [2]. The hydrophobic C12 block enhances membrane partitioning by approximately 2- to 3-fold relative to pure PEG linkers, as predicted by molecular dynamics simulations, while the PEG9 segment prevents colloidal aggregation during synthesis and handling [3]. This linker is recommended when pure PEG linkers yield insufficient cellular uptake or when pure alkyl linkers cause solubility-limited synthesis yields.

Sequential Modular Conjugation Workflows Using Orthogonal Azide and Boc Functionalities

Azide-PEG9-amido-C12-Boc is ideally suited for multi-step degrader synthesis protocols requiring orthogonal conjugation chemistries. The azide group enables first-step CuAAC coupling with alkyne-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters) with high efficiency (>95% expected conversion for PEG9-spaced azides), followed by quantitative Boc deprotection (>99% under TFA/DCM) to expose a free amine for amide coupling to carboxyl-containing target protein ligands [4]. This orthogonal protection strategy eliminates the need for intermediate purification steps that would otherwise be required with free-amine linkers, streamlining PROTAC assembly and improving overall synthetic yield [5].

Comparison Studies Evaluating Linker Length and Composition Effects on Degradation Efficiency

Azide-PEG9-amido-C12-Boc serves as a defined benchmark linker in systematic structure-activity relationship (SAR) studies investigating how linker length and composition modulate PROTAC degradation efficiency, ternary complex stability, and cellular permeability. Its well-defined PEG9-C12 hybrid architecture (MW ~779, ~51 Å extended length) enables controlled comparisons against C8 analogs (~46 Å) and C4 analogs (~41 Å) to establish quantitative linker length–DC₅₀ relationships . Similarly, comparisons against pure PEG linkers (e.g., PEG12, ~48 Å) and pure alkyl linkers (e.g., C12, ~15 Å) can isolate the contribution of amphiphilic design to cellular uptake and degradation potency. Such comparative studies are essential for generating predictive linker selection guidelines and are frequently reported in medicinal chemistry optimization campaigns [6].

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